molecular formula C15H19N3O4S B4963979 4-(1-Methanesulfonylpiperidine-4-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one

4-(1-Methanesulfonylpiperidine-4-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B4963979
M. Wt: 337.4 g/mol
InChI Key: RLVPXWXJGRMOSE-UHFFFAOYSA-N
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Description

The compound 4-(1-Methanesulfonylpiperidine-4-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a novel chemical entity offered for research and development purposes. It features a hybrid scaffold incorporating a 1,2,3,4-tetrahydroquinoxalin-2-one core, a structural motif present in compounds investigated for their potential as colchicine binding site inhibitors (CBSIs), which are a class of microtubule targeting agents with demonstrated anti-proliferative activities in preclinical studies . The methanesulfonyl (mesyl) group is a common feature in medicinal chemistry, often used to modulate the physicochemical properties and bioavailability of a molecule. Researchers may find value in exploring this compound's potential interactions with biological targets such as tubulin, given that structurally related tetrahydroquinoxaline sulfonamide derivatives have been shown to inhibit tubulin polymerization, disrupt microtubule networks, and induce cell cycle arrest at the G2/M phase . Furthermore, the tetrahydroquinoxaline core is a privileged structure in drug discovery, also appearing in research concerning carbonic anhydrase inhibition, which is a relevant target in oncology . This product is intended for use by qualified researchers in laboratory settings strictly for scientific investigation. It is supplied with the understanding that it will be used in accordance with all applicable laws and regulations and not for any diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-(1-methylsulfonylpiperidine-4-carbonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-23(21,22)17-8-6-11(7-9-17)15(20)18-10-14(19)16-12-4-2-3-5-13(12)18/h2-5,11H,6-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVPXWXJGRMOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methanesulfonylpiperidine-4-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps, starting with the preparation of the piperidine and quinoxalinone intermediates. Common synthetic routes include:

    Formation of Piperidine Intermediate: The piperidine ring is often synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Quinoxalinone Core Formation: The quinoxalinone core can be synthesized via condensation reactions between o-phenylenediamine and diketones.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methanesulfonylpiperidine-4-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has potential applications in drug development, particularly as an inhibitor for specific enzymes or receptors. For instance, it may play a role in the inhibition of dipeptidyl peptidase-IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. Compounds with similar structures have shown selective inhibition of DPP-IV, suggesting that 4-(1-Methanesulfonylpiperidine-4-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one could also exhibit similar properties .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further modifications through various chemical reactions such as nucleophilic substitutions and cyclizations. The ability to modify the piperidine and quinoxaline portions can lead to new compounds with enhanced biological activity or improved pharmacokinetic profiles .

Polyfunctionalization

Research indicates that compounds featuring multiple carbonyl groups can exhibit unique reactivity patterns. The polycarbonyl framework allows for innovative synthetic pathways that can lead to the development of novel materials or pharmaceuticals. The methodologies developed for synthesizing such compounds could be applied to create derivatives of this compound with enhanced properties .

Case Study 1: Dipeptidyl Peptidase-IV Inhibition

In a study examining the inhibitory effects of various compounds on DPP-IV, derivatives of tetrahydroquinoxaline were synthesized and tested for their biological activity. The results indicated that specific modifications to the methanesulfonyl group significantly enhanced the inhibitory potency against DPP-IV, highlighting the importance of structural variations in optimizing therapeutic effects .

Case Study 2: Synthesis of Polycarbonyl Compounds

A recent investigation into the synthesis of polycarbonyl compounds utilized methodologies that involved C-nitrosation techniques. This approach successfully generated new derivatives from precursors similar to this compound. The study provided insights into reaction mechanisms and demonstrated how these derivatives could be further functionalized for specific applications in organic synthesis .

Mechanism of Action

The mechanism of action of 4-(1-Methanesulfonylpiperidine-4-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Signal Transduction Pathways: Affecting cellular signaling pathways, leading to changes in gene expression, protein synthesis, or cellular metabolism.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Safety Profile
Target Compound Tetrahydroquinoxaline Methanesulfonylpiperidine-4-carbonyl Potential neuroactive Moderate (avoid heat)
Compound 11 Quinolin-2-one 2-Aminopyrimidinyl carbonyl Antimicrobial Low reactivity
4-(4-Bromophenyl)-2-methyl-tetrahydroisoquinoline Tetrahydroisoquinoline 4-Bromophenyl, N-methyl Antiulcer (S-isomer) High enantioselectivity
4-Nitrophenylmethyl analog Tetrahydroquinoxaline Cyclopropanecarbonyl, nitrobenzyl N/A High risk (explosive)

Biological Activity

4-(1-Methanesulfonylpiperidine-4-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H20N2O3SC_{15}H_{20}N_2O_3S and has a molecular weight of approximately 304.39 g/mol. Its structure consists of a tetrahydroquinoxalin core substituted with a methanesulfonylpiperidine group.

PropertyValue
Molecular FormulaC15H20N2O3SC_{15}H_{20}N_2O_3S
Molecular Weight304.39 g/mol
SolubilitySoluble in DMSO
Purity≥ 98% (HPLC)

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Some studies have shown that compounds similar to this structure possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The presence of the methanesulfonyl group may enhance these effects by increasing solubility and bioavailability .
  • Cytotoxicity : Preliminary cytotoxic assays suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
  • Neuroprotective Effects : There is emerging evidence that derivatives of tetrahydroquinoxalines can exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in signaling pathways related to inflammation and cell survival.

Case Study 1: Anticancer Activity

In a study published in Cancer Letters, researchers investigated the efficacy of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups .

Case Study 2: Neuroprotection

Another study explored the neuroprotective effects of related compounds on neuronal cell lines subjected to oxidative stress. The findings suggested that treatment with tetrahydroquinoxaline derivatives significantly reduced markers of oxidative damage and improved cell survival rates .

Q & A

Q. What are the optimal synthetic routes for 4-(1-methanesulfonylpiperidine-4-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one, and how are intermediates characterized?

Methodological Answer: The compound is synthesized via multi-step protocols involving reductive amination and nucleophilic substitution. For example:

  • Step 1: React 1,2,3,4-tetrahydroquinoline derivatives with piperidinone intermediates using sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid to form secondary amine intermediates (e.g., compound 58 in ).
  • Step 2: Methanesulfonyl chloride is introduced to the piperidine nitrogen under basic conditions (e.g., DMF, 0–5°C) to install the sulfonyl group.
  • Characterization: Intermediates are validated via ¹H NMR (e.g., δ 1.4–3.2 ppm for piperidine protons) and ESI-MS (e.g., m/z 420.2 [M+H]⁺). HPLC purity ≥95% is required for downstream reactions .

Q. How can researchers ensure the stability of intermediates during synthesis?

Methodological Answer:

  • Salt formation: Convert free bases to dihydrochloride salts by treating with 1 M HCl in methanol (room temperature, 10 min), followed by rotary evaporation and drying under vacuum (yield: ~70–73%, purity retention) .
  • Storage: Store intermediates under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of sulfonamide and carbonyl groups.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data for analogs of this compound?

Methodological Answer: Contradictions often arise from assay conditions or structural heterogeneity. Key approaches include:

  • Control standardization: Use recombinant human iNOS, eNOS, or nNOS expressed in Baculovirus-infected Sf9 cells for consistent enzyme inhibition assays ().
  • Structural alignment: Compare IC₅₀ values of analogs with systematic substitutions (e.g., piperidine vs. pyrrolidine rings) to identify critical pharmacophores. For example, replacing the methanesulfonyl group with acetyl reduces NOS inhibition by ~50% .
  • Statistical validation: Apply multivariate analysis (e.g., PCA) to isolate variables affecting activity, such as steric hindrance from the tetrahydroquinoxaline ring .

Q. How can computational models predict the binding affinity of this compound to nitric oxide synthase (NOS) isoforms?

Methodological Answer:

  • Docking protocols: Use AutoDock Vina or Schrödinger Glide with crystal structures of NOS isoforms (PDB: 1NOS, 3E7T). Key interactions include hydrogen bonding between the sulfonyl group and Arg375 (iNOS) and π-π stacking of the tetrahydroquinoxaline ring with heme propionates .
  • MD simulations: Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess stability of the ligand-enzyme complex. Root-mean-square deviation (RMSD) >2.5 Å suggests poor binding .

Q. What analytical techniques differentiate stereoisomers of structurally related compounds?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak IC-3 column (4.6 × 250 mm, 3 µm) with hexane:isopropanol (80:20) mobile phase at 1.0 mL/min. Retention times vary by 1.5–2.0 min for enantiomers .
  • VCD spectroscopy: Compare experimental vibrational circular dichroism spectra with DFT-simulated spectra (B3LYP/6-31G* level) to assign absolute configurations .

Critical Research Gaps

  • Metabolic stability: No data exist on cytochrome P450-mediated oxidation of the tetrahydroquinoxaline moiety.
  • In vivo efficacy: Pharmacokinetic studies (oral bioavailability, CNS penetration) are needed to validate therapeutic potential.

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